molecular formula C17H15F4N3O2 B2740361 N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide CAS No. 2034584-63-7

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

カタログ番号 B2740361
CAS番号: 2034584-63-7
分子量: 369.32
InChIキー: KMRQWKPRXHSUKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H15F4N3O2 and its molecular weight is 369.32. The purity is usually 95%.
The exact mass of the compound N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacodynamics and Pharmacokinetics

Preclinical Pharmacology and Pharmacokinetics of CERC-301 CERC-301, an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, demonstrated high binding affinity specific to GluN2B without off-target activity. It showed efficacy in the forced swim test, indicating potential antidepressant effects. The study provided a translational approach based on receptor occupancy to guide dose selection in clinical trials for major depressive disorders. The pharmacokinetic profile in humans revealed a dose-proportional relationship with a Tmax of ~1 hour and a half-life of 12–17 hours, suggesting doses of ≥8 mg in humans could have an acceptable safety profile and result in clinically relevant peak plasma exposure (Garner et al., 2015).

Diagnostic Applications

Biodistribution and Radiation Dosimetry of 18F-fluoro-A-85380 This study on 2-(18)F-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine ((18)F-fluoro-A-85380), a radioligand for imaging central nicotinic acetylcholine receptors (nAChRs), reported its safe clinical tolerance, primary routes of clearance (renal and intestinal), and specific absorbed doses in organs. The liver received the highest absorbed dose, highlighting its diagnostic potential and the manageable effective dose to patients (Bottlaender et al., 2003).

Drug Development and Safety

Metabolism and Disposition in Humans A study elucidated the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist, revealing its well-tolerated nature, approximately twice as much radioactivity excreted in feces compared to urine, and insights into the biotransformation pathways. This research underscores the importance of understanding drug metabolism for developing safer and more effective therapeutic agents (Shaffer et al., 2008).

Environmental and Health Safety

Exposure to Perfluorinated Chemicals A study investigated the human exposure to perfluorinated chemicals, including perfluorooctanesulfonate (PFOS) and related compounds, revealing widespread chronic exposure and the presence of these chemicals in human blood from several countries. This research highlights the need for monitoring environmental exposure to potentially harmful chemicals for public health safety (Kannan et al., 2004).

特性

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O2/c18-12-6-4-11(5-7-12)8-22-16(25)24-9-13(10-24)26-15-3-1-2-14(23-15)17(19,20)21/h1-7,13H,8-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRQWKPRXHSUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)F)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。